
5-methyl-1-(trifluoromethyl)-1H-pyrazol-4-aminehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-methyl-1-(trifluoromethyl)-1H-pyrazol-4-amine hydrochloride is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their diverse applications in medicinal chemistry, agrochemistry, and material science due to their unique structural properties. This compound, in particular, has garnered attention for its potential use in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 5-methyl-1H-pyrazole-4-carboxylic acid with trifluoromethylamine under acidic conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound often employs a multicomponent approach, utilizing readily available starting materials and catalysts to enhance yield and efficiency. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve overall productivity .
Analyse Des Réactions Chimiques
Types of Reactions
5-methyl-1-(trifluoromethyl)-1H-pyrazol-4-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Halogenation and nitration are common substitution reactions for this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation often employs reagents like chlorine or bromine, while nitration uses nitric acid.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, which can be further utilized in the synthesis of more complex heterocyclic systems .
Applications De Recherche Scientifique
5-methyl-1-(trifluoromethyl)-1H-pyrazol-4-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of agrochemicals and materials science.
Mécanisme D'action
The mechanism of action of 5-methyl-1-(trifluoromethyl)-1H-pyrazol-4-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances its binding affinity and stability, making it a potent inhibitor of certain biological pathways. This compound can modulate enzyme activity, leading to various pharmacological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-trifluoromethyl-5,6-dihydro-[1,2,4]triazolo pyrazine: Known for its anticancer properties.
1-aryl-3,4,5-substituted pyrazoles: Used in the synthesis of bioactive molecules.
Uniqueness
5-methyl-1-(trifluoromethyl)-1H-pyrazol-4-amine hydrochloride stands out due to its unique trifluoromethyl group, which imparts enhanced chemical stability and biological activity. This makes it a valuable compound for various research applications .
Propriétés
Formule moléculaire |
C5H7ClF3N3 |
|---|---|
Poids moléculaire |
201.58 g/mol |
Nom IUPAC |
5-methyl-1-(trifluoromethyl)pyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C5H6F3N3.ClH/c1-3-4(9)2-10-11(3)5(6,7)8;/h2H,9H2,1H3;1H |
Clé InChI |
CUVFKWBNVIKXMH-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=NN1C(F)(F)F)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


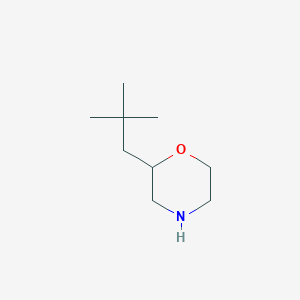
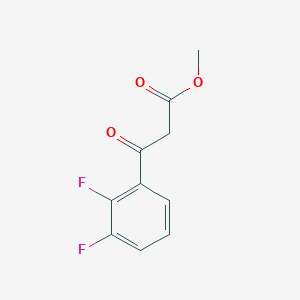
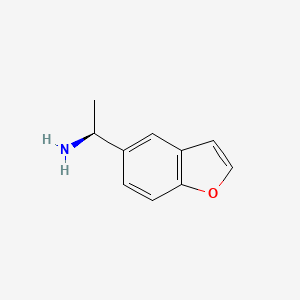
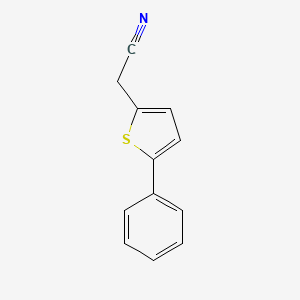
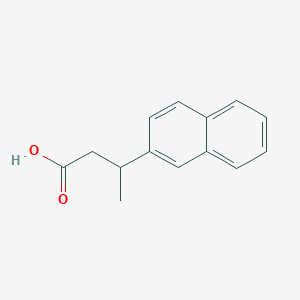
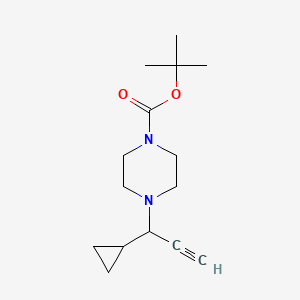
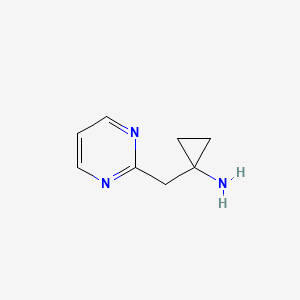


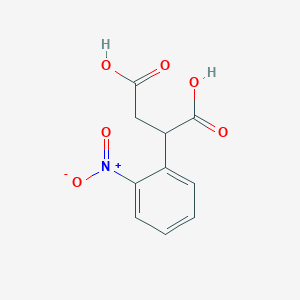
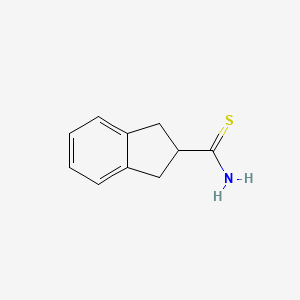
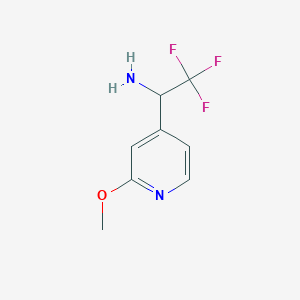
![4-[(4-Bromo-3-fluorophenyl)oxy]piperidine](/img/structure/B13604983.png)

